

CAS number for (2S,3S)-2-amino-3-methylhexanoic acid

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Compound of Interest

(2S,3S)-2-amino-3methylhexanoic acid

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An In-Depth Technical Guide to (2S,3S)-2-amino-3-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2S,3S)-2-amino-3-methylhexanoic acid**, a non-proteinogenic α -amino acid of significant interest in chemical synthesis, biochemistry, and agriculture. This document details its chemical properties, synthesis methodologies, biological activities, and experimental protocols, with a focus on its emerging role as a plant resistance inducer.

Core Identification and Properties

(2S,3S)-2-amino-3-methylhexanoic acid, also known as β-methylnorleucine, is a chiral amino acid distinguished by its specific stereochemistry.[1] Unlike proteinogenic amino acids, it is not encoded in the genetic code but has been identified as a naturally occurring endogenous product in several fungal species.[2][3][4] Its unique structure makes it a valuable component in various scientific fields.[1]

Table 1: Chemical and Physical Properties of (2S,3S)-2-amino-3-methylhexanoic Acid



Property	Value
CAS Number	28116-92-9[1][5][6]
IUPAC Name	(2S,3S)-2-amino-3-methylhexanoic acid[1][6]
Synonyms	β-Methylnorleucine, Erythro-L-β-methylnorleucine[1][6]
Molecular Formula	C7H15NO2[1][7]
Molecular Weight	145.20 g/mol [1][7]
Canonical SMILES	CCCINVALID-LINKINVALID-LINKN[1][6]
InChI Key	KWSUGULOZFMUDH-WDSKDSINSA-N[1][6]
Optical Rotation ([α]D25)	+29.0 (c 0.5, 6 M HCl)

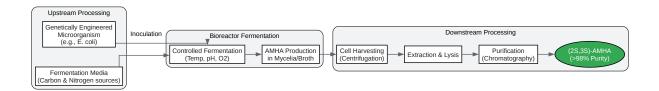
Synthesis and Manufacturing

The synthesis of **(2S,3S)-2-amino-3-methylhexanoic acid** can be achieved through several methods, each offering distinct advantages in terms of stereoselectivity and yield.

- Asymmetric Reduction: A common laboratory-scale method involves the asymmetric reduction of 2-chloro-β-ketoesters, often employing carbonyl reductase enzymes derived from microorganisms like Lactobacillus fermentum to achieve high stereochemical purity.[1]
- Grignard Reagents: This approach utilizes Grignard reagents, such as butylmagnesium bromide, in conjunction with boronic acids to construct the carbon skeleton and introduce the necessary functional groups.[1]
- Biocatalytic Processes: For industrial-scale production, biocatalytic methods are favored.
 These processes often use genetically engineered bacteria, such as strains of Escherichia coli or Serratia marcescens, which can produce the amino acid in culture media, ensuring high yields and a reduced environmental footprint.[1][4]

Below is a generalized workflow for the biocatalytic synthesis of **(2S,3S)-2-amino-3-methylhexanoic acid**.





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Fig 1. Generalized workflow for biocatalytic synthesis.

Biological Activity and Applications

(2S,3S)-2-amino-3-methylhexanoic acid (AMHA) exhibits significant biological activity, making it a compound of interest for pharmaceutical and agricultural applications.

Drug Development and Peptide Synthesis

As a non-proteinogenic amino acid, the incorporation of AMHA into peptide chains can enhance the resulting therapeutic's properties.[2] The branched-chain structure introduces steric hindrance, which can:

- Increase Stability: Confer resistance to enzymatic degradation by proteases.
- Improve Bioavailability: Enhance permeability and potency of peptide-based drugs.[2]
- Control Conformation: Influence the secondary structure of peptides, leading to higher binding affinity and selectivity for biological targets.

Its defined stereochemistry also makes it a valuable chiral building block for the asymmetric synthesis of complex organic molecules and natural products.[2]

Plant Elicitor for Crop Protection







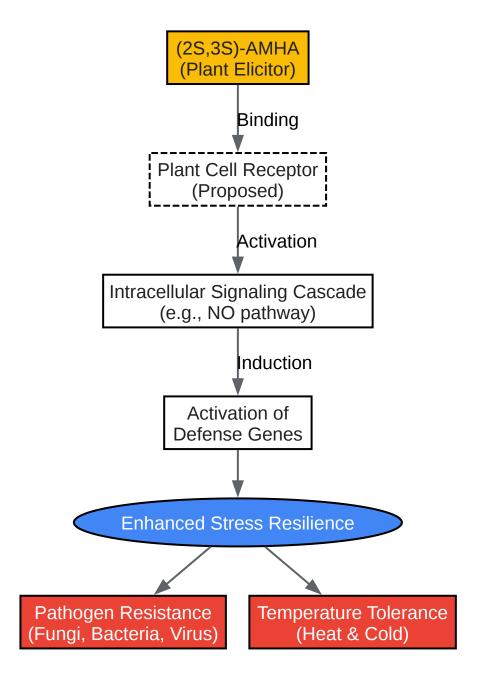
Recent studies have highlighted AMHA's potent role as a plant elicitor, inducing resistance against a wide range of biotic and abiotic stresses.[3][4][8] Synthesized by fungi such as Magnaporthe oryzae and Alternaria spp., it can be applied exogenously to crops to trigger their innate defense mechanisms.[3][4]

Key Protective Effects:

- Abiotic Stress: Enhances plant resistance against extreme high and low-temperature stresses.[3][4]
- Biotic Stress: Induces resistance against various pathogens, including:
 - Fungi: Powdery mildew in wheat.[3]
 - Bacteria: Pseudomonas syringae in Arabidopsis.[3]
 - Viruses: Tomato spotted wilt virus in tobacco.[3]

The signaling pathway involves the activation of plant defense systems, although the precise molecular targets are still under investigation.





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Fig 2. Proposed signaling pathway for AMHA as a plant elicitor.

Experimental Protocols

This section provides a detailed methodology adapted from studies investigating the efficacy of AMHA as a plant resistance inducer.[3][4]

Fungal Culture and AMHA Extraction



- Fungal Growth: Cultivate fungal species (e.g., Alternaria alternata) on a Czapek medium for 5-7 days.
- Mycelia Harvesting: Collect the mycelia by filtration and wash with sterile distilled water.
- Extraction: Freeze-dry the mycelia, grind into a fine powder, and extract with a 70% methanol solution containing 0.1% formic acid.
- Purification: Centrifuge the extract to remove solids. The supernatant, containing AMHA, can be further purified using solid-phase extraction or high-performance liquid chromatography (HPLC).
- Quantification: Analyze the purified extract using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to confirm the presence and concentration of (2S,3S)-2amino-3-methylhexanoic acid.

Plant Resistance Assay (vs. Powdery Mildew in Wheat)

- Plant Cultivation: Grow wheat seedlings (Triticum aestivum) in a controlled environment (22-25°C, 16h light/8h dark cycle) until the two-leaf stage.
- AMHA Treatment: Prepare aqueous solutions of AMHA at various concentrations (e.g., 0.1, 1, 10 μM) with a surfactant (e.g., 0.05% Tween 20). Spray the solutions evenly onto the wheat leaves until runoff. Use a surfactant solution as the control.
- Pathogen Inoculation: 24-48 hours post-treatment, inoculate the wheat leaves with powdery mildew conidia (Blumeria graminis f. sp. tritici) by shaking heavily infected plants over the treated seedlings.
- Incubation: Keep the inoculated plants in a high-humidity environment for 24 hours before returning them to the standard growth conditions.
- Disease Assessment: After 7-10 days, assess the disease severity by counting the number of pustules per unit leaf area or by calculating the percentage of the leaf area covered by mildew.



• Data Analysis: Compare the disease severity in AMHA-treated plants to the control group using appropriate statistical tests (e.g., ANOVA) to determine the efficacy of the treatment.

Conclusion

(2S,3S)-2-amino-3-methylhexanoic acid (CAS No. 28116-92-9) is a multifaceted non-proteinogenic amino acid with substantial potential. Its utility as a chiral building block in asymmetric synthesis is well-established, offering a pathway to novel pharmaceuticals with enhanced stability and bioavailability.[2] Furthermore, its recently discovered role as a natural plant elicitor opens exciting new avenues for the development of sustainable biopesticides to protect crops from a wide array of biotic and abiotic stresses.[3][4][8] Continued research into its molecular mechanisms of action and optimization of its synthesis will be critical for realizing its full potential in both medicine and agriculture.

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